Cas no 318238-12-9 (N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine)

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazol-5-amine, N-methyl-1-(4-methylphenyl)-4-nitro-
- N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine
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- MDL: MFCD00127406
- インチ: 1S/C11H12N4O2/c1-8-3-5-9(6-4-8)14-11(12-2)10(7-13-14)15(16)17/h3-7,12H,1-2H3
- InChIKey: LBICDZLPOYIPOY-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C)C=C2)C(NC)=C([N+]([O-])=O)C=N1
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB297166-1 g |
N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine; . |
318238-12-9 | 1g |
€1312.80 | 2023-04-26 | ||
A2B Chem LLC | AI73120-10mg |
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |
318238-12-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI73120-1mg |
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |
318238-12-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
abcr | AB297166-500 mg |
N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine; . |
318238-12-9 | 500mg |
€678.60 | 2023-04-26 | ||
Ambeed | A912095-1g |
N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |
318238-12-9 | 90% | 1g |
$611.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00912247-1g |
N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |
318238-12-9 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI73120-1g |
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |
318238-12-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
abcr | AB297166-1g |
N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine; . |
318238-12-9 | 1g |
€1312.80 | 2025-02-27 | ||
abcr | AB297166-500mg |
N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine; . |
318238-12-9 | 500mg |
€678.60 | 2025-02-27 | ||
A2B Chem LLC | AI73120-5mg |
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |
318238-12-9 | >90% | 5mg |
$214.00 | 2024-04-20 |
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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10. Back matter
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amineに関する追加情報
Research Briefing on N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine (CAS: 318238-12-9)
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine (CAS: 318238-12-9) is a nitro-substituted pyrazole derivative that has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses.
Recent studies have focused on the synthesis and optimization of N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine, with particular emphasis on its role as a key intermediate in the development of novel bioactive molecules. Researchers have employed advanced synthetic techniques, including multi-step organic reactions and catalytic processes, to achieve high yields and purity of this compound. The nitro group in the pyrazole ring has been identified as a critical functional moiety, contributing to the compound's reactivity and potential interactions with biological targets.
In the context of biomedical applications, preliminary investigations suggest that N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine may exhibit promising biological activities. Studies have explored its potential as an inhibitor of specific enzymes or receptors involved in disease pathways, such as inflammation or cancer. For instance, recent in vitro assays have demonstrated its ability to modulate certain signaling pathways, although further validation through in vivo studies is required to confirm its efficacy and safety.
The compound's physicochemical properties, including solubility, stability, and bioavailability, have also been a focus of recent research. These studies are crucial for understanding its suitability as a drug candidate or a building block for more complex pharmaceutical agents. Computational modeling and structure-activity relationship (SAR) analyses have provided insights into how structural modifications could enhance its pharmacological profile.
Despite these advancements, challenges remain in the development and application of N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine. Issues such as metabolic stability, potential toxicity, and scalability of synthesis need to be addressed in future research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock the full potential of this compound in therapeutic settings.
In conclusion, N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine represents a promising area of research in the field of chemical biology and medicinal chemistry. Continued exploration of its synthetic routes, biological activities, and therapeutic applications will likely yield valuable contributions to drug discovery and development. This briefing underscores the importance of interdisciplinary research in advancing our understanding of such compounds and their potential to address unmet medical needs.
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